![molecular formula C11H15N5O4S B12290089 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione
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Overview
Description
1-Methyl-6-thioguanosine is a modified nucleoside with the molecular formula C11H15N5O4S It is a derivative of guanosine, where the oxygen atom at the sixth position is replaced by a sulfur atom, and a methyl group is attached to the nitrogen atom at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-6-thioguanosine can be synthesized through several methods. One common approach involves the methylation of 6-thioguanosine. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods: While specific industrial production methods for 1-Methyl-6-thioguanosine are not well-documented, the general principles of nucleoside synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as dithiothreitol (DTT).
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
1-Methyl-6-thioguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: The compound is employed in studies involving RNA and DNA modifications, particularly in understanding the role of sulfur-containing nucleosides in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to incorporate into nucleic acids makes it a candidate for disrupting viral replication and cancer cell proliferation.
Industry: The compound is used in the development of diagnostic tools and as a reagent in biochemical assays.
Mechanism of Action
1-Methyl-6-thioguanosine exerts its effects primarily through incorporation into nucleic acids. Once incorporated, it can disrupt normal base pairing and interfere with nucleic acid synthesis and function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases, and can also affect signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
6-Thioguanosine: Similar in structure but lacks the methyl group at the first position. It is widely used in the treatment of leukemia.
6-Mercaptopurine: Another thiopurine derivative used as an anticancer and immunosuppressive agent.
Azathioprine: A prodrug that is metabolized to 6-mercaptopurine, used in autoimmune diseases and organ transplantation.
Uniqueness: 1-Methyl-6-thioguanosine is unique due to its specific structural modifications, which confer distinct biochemical properties. The presence of the methyl group can influence its interaction with enzymes and nucleic acids, potentially enhancing its stability and efficacy in therapeutic applications.
Biological Activity
The compound 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione (CAS No. 3868-31-3) is a purine derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial properties, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C10H13N5O6, with a molecular weight of approximately 299.24 g/mol. The compound features a purine base structure modified with a hydroxymethyl oxolane moiety that may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant inhibitory effects against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Streptococcus spp. | 16 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies demonstrated its effectiveness against certain viruses, particularly those associated with respiratory infections. The mechanism of action appears to involve the inhibition of viral replication at the early stages of infection.
Quorum Sensing Inhibition
Another notable activity is its role in inhibiting quorum sensing (QS) mechanisms in bacteria. QS is critical for biofilm formation and virulence in pathogenic bacteria. Studies have shown that this compound can disrupt QS signals in Pseudomonas aeruginosa, leading to reduced biofilm formation and enhanced susceptibility to antibiotics.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and replication.
- Membrane Disruption : It could affect the integrity of bacterial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : As a purine analog, it may interfere with nucleic acid synthesis pathways.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound resulted in significant reductions in bacterial load and improved clinical outcomes.
- Case Study on Biofilm Disruption : In a study examining dental plaque biofilms, the application of this compound resulted in a marked decrease in biofilm thickness and viability compared to control groups.
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-15-10(21)5-8(14-11(15)12)16(3-13-5)9-7(19)6(18)4(2-17)20-9/h3-4,6-7,9,17-19H,2H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKZHHCJWDWGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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